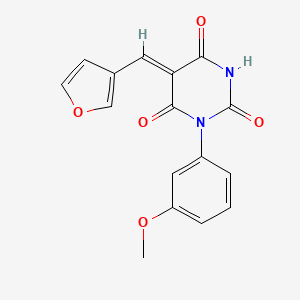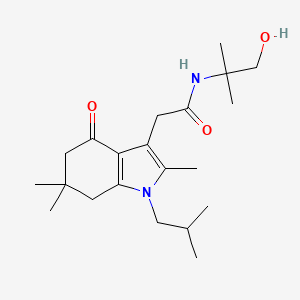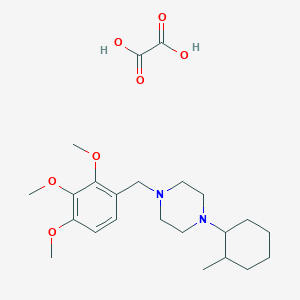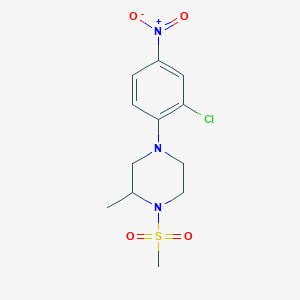![molecular formula C20H15BrN2O4S B4993784 methyl 4-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate](/img/structure/B4993784.png)
methyl 4-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated aromatic ring and a benzoate ester group. It is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate typically involves multiple steps. One common method includes the bromination of methyl benzoate to form methyl 4-bromobenzoate, followed by further reactions to introduce the diazinan and sulfanylidene groups. The reaction conditions often require the use of solvents such as chloroform or methanol and may involve catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with brominated compounds and the solvents used .
化学反応の分析
Types of Reactions
Methyl 4-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Common reagents used in these reactions include strong bases or acids for substitution and hydrolysis reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce benzoic acid derivatives .
科学的研究の応用
Methyl 4-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of methyl 4-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate involves its interaction with specific molecular targets. The brominated aromatic ring and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 4-bromobenzoate: A simpler compound with similar brominated aromatic structure but lacking the diazinan and sulfanylidene groups.
Methyl 4-bromo-2-(bromomethyl)benzoate: Another brominated benzoate ester with additional bromine atoms, offering different reactivity and applications
Uniqueness
Methyl 4-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate is unique due to its complex structure, which provides a versatile platform for various chemical modifications and applications. Its combination of brominated aromatic ring, ester group, and diazinan-sulfanylidene moiety distinguishes it from simpler analogs .
特性
IUPAC Name |
methyl 4-[(E)-[1-(4-bromo-2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4S/c1-11-9-14(21)7-8-16(11)23-18(25)15(17(24)22-20(23)28)10-12-3-5-13(6-4-12)19(26)27-2/h3-10H,1-2H3,(H,22,24,28)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXKDGZHTOIVGT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/C(=O)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(4-bromophenyl)-2-butyl-2-hydroxy-N'-[(4-methylphenyl)sulfonyl]hexanohydrazide](/img/structure/B4993708.png)
![ethyl N-[(5-bromopyridin-3-yl)carbonyl]-beta-alaninate](/img/structure/B4993710.png)
![N-[(2-bromophenyl)-phenylmethyl]formamide](/img/structure/B4993712.png)

![2-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4993743.png)
![4-({6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}carbonyl)morpholine](/img/structure/B4993751.png)

![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl N-phenylcarbamate](/img/structure/B4993757.png)
![(Z)-N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B4993763.png)
![N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4993771.png)
![4-methoxy-3-nitro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B4993776.png)


![ethyl [2-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4993804.png)
